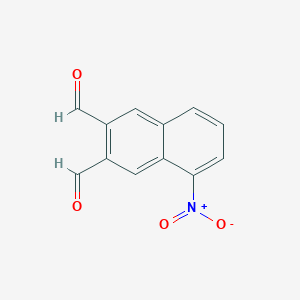
2,3-Naphthalenedicarboxaldehyde, 5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is a chemical compound known for its unique properties and applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two formyl groups at positions 2 and 3, along with a nitro group at position 5. This compound is primarily used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- typically involves the nitration of 2,3-Naphthalenedicarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxaldehyde, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid, 5-nitro-
Reduction: 2,3-Naphthalenedicarboxaldehyde, 5-amino-
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Naphthalenedicarboxaldehyde, 5-nitro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- involves its ability to form highly fluorescent and stable derivatives with primary amines, amino acids, and small peptides. The reaction between the amino compounds and 2,3-Naphthalenedicarboxaldehyde, 5-nitro- results in the formation of a Schiff base, which undergoes cyclization to form a fluorescent product. This fluorescence is utilized in various analytical and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Lacks the nitro group and is used for similar applications but with different fluorescence properties.
Phthaldialdehyde: Another fluorescent derivatization agent with different reactivity and fluorescence characteristics.
Anthracene-2,3-dicarboxaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is unique due to the presence of the nitro group, which enhances its reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
103836-27-7 |
|---|---|
Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-nitronaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H |
InChI Key |
QPGMESNZJCVKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)
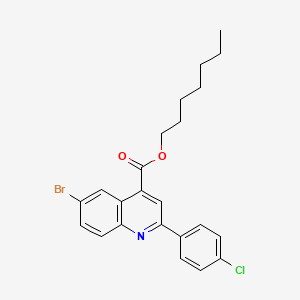
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
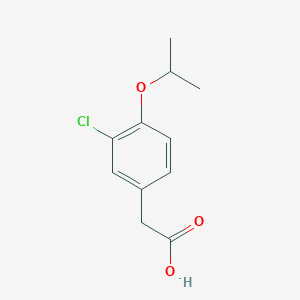
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
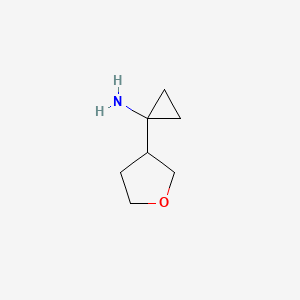
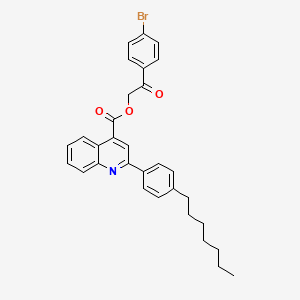

![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
